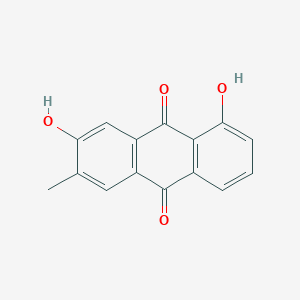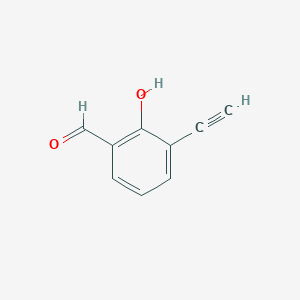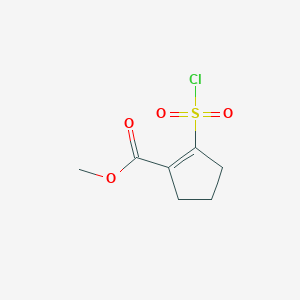
Methyl 2-(chlorosulfonyl)cyclopent-1-ene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(chlorosulfonyl)cyclopent-1-ene-1-carboxylate is an organic compound with the molecular formula C7H9ClO4S It is a derivative of cyclopentene and contains both a chlorosulfonyl group and a carboxylate ester group
Méthodes De Préparation
The synthesis of Methyl 2-(chlorosulfonyl)cyclopent-1-ene-1-carboxylate typically involves the reaction of cyclopentene with chlorosulfonic acid, followed by esterification with methanol. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and reduce production costs .
Analyse Des Réactions Chimiques
Methyl 2-(chlorosulfonyl)cyclopent-1-ene-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide or sulfonic acid.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives. Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents like potassium permanganate. .
Applications De Recherche Scientifique
Methyl 2-(chlorosulfonyl)cyclopent-1-ene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive chlorosulfonyl group.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Methyl 2-(chlorosulfonyl)cyclopent-1-ene-1-carboxylate involves its reactive chlorosulfonyl group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify the function of enzymes and other proteins, making it useful in biochemical research and drug development .
Comparaison Avec Des Composés Similaires
Similar compounds to Methyl 2-(chlorosulfonyl)cyclopent-1-ene-1-carboxylate include:
Methyl cyclopentene-1-carboxylate: Lacks the chlorosulfonyl group and has different reactivity and applications.
Cyclopentene-1-carboxylic acid: The parent acid form without the ester or chlorosulfonyl group.
Chlorosulfonyl isocyanate: Contains a chlorosulfonyl group but has different chemical properties and uses. This compound is unique due to its combination of a cyclopentene ring, a carboxylate ester, and a chlorosulfonyl group, which provides distinct reactivity and versatility in various applications
Propriétés
Formule moléculaire |
C7H9ClO4S |
|---|---|
Poids moléculaire |
224.66 g/mol |
Nom IUPAC |
methyl 2-chlorosulfonylcyclopentene-1-carboxylate |
InChI |
InChI=1S/C7H9ClO4S/c1-12-7(9)5-3-2-4-6(5)13(8,10)11/h2-4H2,1H3 |
Clé InChI |
CGDFFJBTLSJOAL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(CCC1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


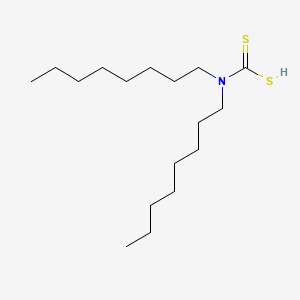
![1-[2-(Aminomethyl)azepan-1-yl]propan-1-one](/img/structure/B13146874.png)
![2-Chloropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13146888.png)

![6-Fluorobenzo[d]isoxazole-3-carbonitrile](/img/structure/B13146893.png)
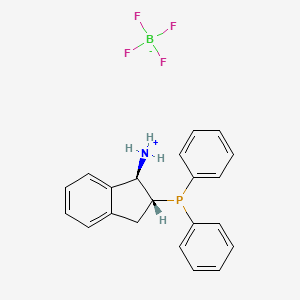
![4-[(Cyclopropylamino)methyl]thiophene-2-carbonitrile](/img/structure/B13146900.png)

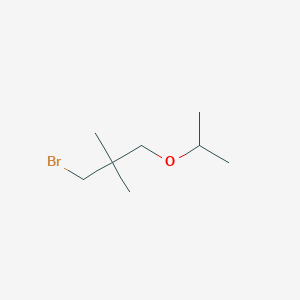
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2,1-jk]carbazole](/img/structure/B13146930.png)

